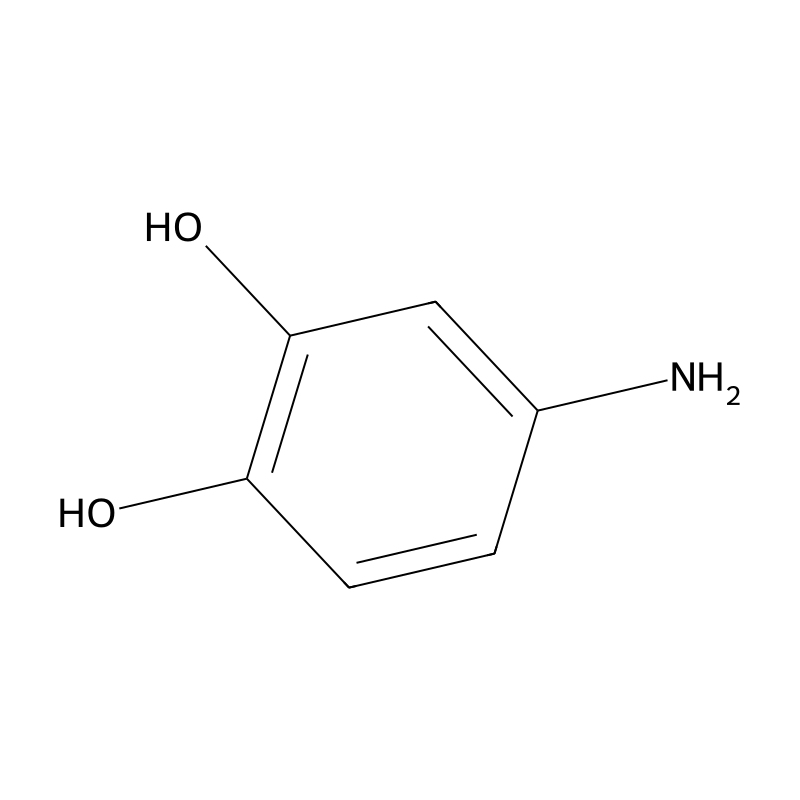

4-aminobenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Polymer Chemistry

Summary of the Application: 4-Aminobenzene-1,2-diol is used as a monomer in the polymerization process to create a new type of polymer. This polymerization is triggered by sodium periodate .

Methods of Application: The dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol, where the amine group is switched to azide, is polymerized using sodium periodate. This process gives rise to particles with a diameter of up to one micrometer .

Results and Outcomes: The resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .

Thermophysical Property Datafile

4-Aminobenzene-1,2-diol can be used in process simulators like Aspen Plus. These simulators require thermophysical property datafiles, which contain information about the compound’s physical and chemical properties .

Free Radicals Thermodynamic Data

This compound can be used in studies involving free radicals, particularly in oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

4-Aminobenzene-1,2-diol can be used in quantum tools for interpreting infrared (IR) spectra. This involves studying the vibrational modes of the molecule .

4-Aminobenzene-1,2-diol, also known as 4-Aminocatechol, is an organic compound with the molecular formula C₆H₇NO₂. It features an amino group and two hydroxyl groups on a benzene ring, which contribute to its unique chemical properties. The compound is a white to off-white crystalline solid that is soluble in water and exhibits various biological activities, making it valuable in both research and industrial applications.

- Oxidation: This compound can be oxidized to form quinones, which are significant intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can be reduced to form corresponding amines, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The presence of amino and hydroxyl groups makes it susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents under acidic or basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.

4-Aminobenzene-1,2-diol exhibits notable biological activities:

- Anti-inflammatory Properties: It acts as a cyclooxygenase-2 (COX-2) inhibitor, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. This property suggests potential applications in developing anti-inflammatory drugs .

- Staining Agent: In molecular biology, it serves as a biological reagent for staining applications due to its ability to react with specific biomolecules.

The synthesis of 4-Aminobenzene-1,2-diol typically involves the following methods:

- From Catechol: The compound can be synthesized by reacting catechol with an amine under controlled conditions. This method allows for the selective introduction of the amino group while maintaining the diol functionality.

- Industrial Production: In industrial settings, large-scale synthesis may employ advanced techniques such as continuous flow reactors to optimize yield and purity .

4-Aminobenzene-1,2-diol finds application in various fields:

- Chemical Industry: It is used as a building block in organic synthesis and the production of dyes and pigments.

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory conditions.

- Biological Research: Utilized as a reagent in molecular biology for staining and detecting biomolecules.

Studies have shown that 4-Aminobenzene-1,2-diol interacts with specific enzymes and pathways:

- Mechanism of Action: The compound inhibits COX-2 activity, which is crucial in mediating inflammatory responses. This interaction underscores its potential therapeutic benefits in treating inflammatory diseases .

Several compounds share structural similarities with 4-Aminobenzene-1,2-diol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminophenol | Contains an amino group but no diol | Lacks hydroxyl groups; primarily used as an analgesic. |

| Catechol | Contains two hydroxyl groups | Lacks amino group; more reactive in certain reactions. |

| 4-Nitrocatechol | Contains a nitro group instead of amino | Different reactivity due to electron-withdrawing nitro group. |

| 2-Aminobenzene-1,4-diol | Similar structure but different positioning of functional groups | Affects reactivity and applications compared to 4-Aminobenzene-1,2-diol. |

Uniqueness

The uniqueness of 4-Aminobenzene-1,2-diol lies in its combination of both amino and diol functionalities. This dual functionality enhances its reactivity and versatility compared to similar compounds, making it suitable for diverse applications in both chemistry and biology .